![molecular formula C18H17N5O4S B2632813 ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207059-13-9](/img/structure/B2632813.png)
ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Derivatives : A study by Mohamed (2021) detailed the synthesis of various chemical derivatives using ethyl 2-(benzo[d]thazol-2-yl)acetate, a compound closely related to the specified chemical, demonstrating the versatility of these compounds in creating a range of chemical structures (Mohamed, 2021).
- Cyclisation Reactions : Gray et al. (1976) investigated the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, which are structurally similar to the specified compound, showing the potential for creating azolo[5,1-c][1,2,4]triazines (Gray et al., 1976).
Biochemical and Pharmaceutical Research
- Antimicrobial Activities : The study of novel triazole derivatives by Altıntop et al. (2011), which includes compounds similar to the specified chemical, revealed significant antimicrobial activities against various pathogens, indicating potential pharmaceutical applications (Altıntop et al., 2011).
- Synthesis for Insecticidal Purposes : A study by Fadda et al. (2017) utilized related heterocyclic compounds for the synthesis of insecticidal agents, highlighting another practical application of such compounds in agricultural sciences (Fadda et al., 2017).
Material Science and Photodegradation Studies
- Photodegradation Research : Abdou et al. (1987) explored the photodegradation of Azinphos-ethyl, a compound with a similar structure, in various solutions. This study contributes to understanding the environmental impacts and degradation behaviors of such compounds (Abdou et al., 1987).
Mechanism of Action
Target of action
Compounds containing a 1,2,3-benzotriazin-4-one moiety, such as 4-oxobenzo[d][1,2,3]triazin-3-yl, have been used in peptide synthesis . They can act as coupling reagents, generating esters that are resistant to racemization .
Mode of action
The 1,2,3-benzotriazin-4-one moiety can participate in reactions with amines, forming amide bonds. This reaction can be used to link amino acids together, forming peptides .
Biochemical pathways
Compounds containing a thiazole ring, such as 5,6-dihydro-4h-cyclopenta[d]thiazole, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Compounds containing a thiazole ring are generally well absorbed and distributed in the body .
Result of action
Compounds containing a 1,2,3-benzotriazin-4-one moiety have been used in the synthesis of peptides, which can have various biological effects depending on their sequence .
properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-2-27-17(26)11-7-8-13-15(11)20-18(28-13)19-14(24)9-23-16(25)10-5-3-4-6-12(10)21-22-23/h3-6,11H,2,7-9H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCXYCGGLQMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate |
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